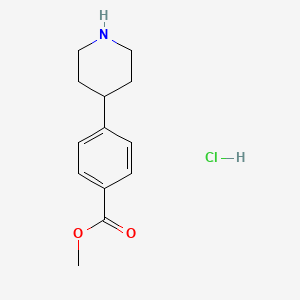

4-(Piperidin-4-yl)benzoesäuremethylester-Hydrochlorid

Übersicht

Beschreibung

“Methyl 4-(piperidin-4-yl)benzoate hydrochloride” is a chemical compound with the molecular formula C13H18ClNO2 . It has a molecular weight of 255.74 .

Synthesis Analysis

The synthesis of “Methyl 4-(piperidin-4-yl)benzoate hydrochloride” involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst. This is followed by de-protection of the benzyl group and finally by making its salt .Molecular Structure Analysis

The linear structure formula of “Methyl 4-(piperidin-4-yl)benzoate hydrochloride” is C13H18ClNO2 . The SMILES representation is COC(=O)C1=CC=CC(=C1)C2CCNCC2.Cl .Physical And Chemical Properties Analysis

“Methyl 4-(piperidin-4-yl)benzoate hydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C . Its solubility and other physicochemical properties like Log Po/w and Log S are available .Wissenschaftliche Forschungsanwendungen

Proteomforschung

4-(Piperidin-4-yl)benzoesäuremethylester-Hydrochlorid: wird aufgrund seiner biochemischen Eigenschaften in der Proteomforschung eingesetzt . Die Proteomik befasst sich mit der groß angelegten Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung kann verwendet werden, um Proteine oder Peptide während der Synthese zu modifizieren oder um Protein-Interaktionen und -dynamiken zu untersuchen.

Arzneimittelsynthese

Der Piperidin-Rest ist ein häufiges Merkmal in vielen Pharmazeutika. Diese Verbindung mit ihrer Piperidinstruktur ist wertvoll bei der Synthese neuer Medikamente, insbesondere bei der Herstellung von Piperidinderivaten, die für die pharmazeutische Chemie von entscheidender Bedeutung sind .

Pharmakologische Anwendungen

Piperidinderivate, darunter This compound, wurden für ihre breite Palette pharmakologischer Anwendungen bekannt. Sie sind in mehr als zwanzig Klassen von Pharmazeutika vorhanden und essentiell bei der Entwicklung neuer Therapeutika .

Gezielte Protein-Degradation

Diese Verbindung dient als semi-flexibler Linker bei der Entwicklung von PROTACs (Proteolyse-Targeting-Chimären). PROTACs sind Moleküle, die dazu bestimmt sind, den Abbau spezifischer Proteine zu induzieren, was ein vielversprechender Ansatz in der gezielten Therapie ist .

Organische Synthese

In der organischen Chemie wird This compound als Ausgangsmaterial oder Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet. Seine Reaktivität und Stabilität unter verschiedenen Bedingungen machen es zu einem vielseitigen Reagenz .

Materialwissenschaften

Die strukturellen Merkmale der Verbindung ermöglichen ihren Einsatz in der Materialforschung, insbesondere bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften, wie z. B. erhöhter Haltbarkeit oder Leitfähigkeit .

Analytische Chemie

Aufgrund seiner gut definierten chemischen Struktur kann This compound als Standard- oder Referenzverbindung in analytischen Verfahren verwendet werden, um Instrumente zu kalibrieren oder Methoden zu validieren .

Studien zur biologischen Aktivität

Die Forschung zur biologischen Aktivität von Piperidinderivaten ist im Gange. Diese Verbindung kann in Studien verwendet werden, um die biologischen und physiologischen Auswirkungen von Piperidin-basierten Strukturen auf lebende Organismen zu verstehen .

Safety and Hazards

“Methyl 4-(piperidin-4-yl)benzoate hydrochloride” is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Biochemische Analyse

Biochemical Properties

Methyl 4-(piperidin-4-yl)benzoate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind to specific receptors and enzymes, influencing their activity. For instance, it has been observed to interact with certain proteases and kinases, modulating their function and thereby affecting downstream signaling pathways . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of Methyl 4-(piperidin-4-yl)benzoate hydrochloride to its target molecules.

Cellular Effects

Methyl 4-(piperidin-4-yl)benzoate hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation . Additionally, Methyl 4-(piperidin-4-yl)benzoate hydrochloride can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of Methyl 4-(piperidin-4-yl)benzoate hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, such as kinases, and either inhibits or activates their activity . This binding often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-compound complex. Additionally, Methyl 4-(piperidin-4-yl)benzoate hydrochloride can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 4-(piperidin-4-yl)benzoate hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Methyl 4-(piperidin-4-yl)benzoate hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and changes in its biological activity. Long-term exposure to the compound has been observed to cause alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings.

Dosage Effects in Animal Models

The effects of Methyl 4-(piperidin-4-yl)benzoate hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of Methyl 4-(piperidin-4-yl)benzoate hydrochloride can cause toxic or adverse effects, such as cellular damage and organ toxicity. These findings underscore the importance of determining the optimal dosage for experimental and therapeutic applications.

Metabolic Pathways

Methyl 4-(piperidin-4-yl)benzoate hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . The compound can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism. For instance, it has been shown to modulate the activity of enzymes involved in the citric acid cycle, leading to changes in energy production and utilization.

Transport and Distribution

The transport and distribution of Methyl 4-(piperidin-4-yl)benzoate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake and localization of the compound, ensuring its proper distribution within the cellular environment. The compound’s localization and accumulation can influence its biological activity and efficacy. For example, Methyl 4-(piperidin-4-yl)benzoate hydrochloride may accumulate in specific cellular compartments, such as the cytoplasm or nucleus, where it can exert its effects on target molecules.

Subcellular Localization

The subcellular localization of Methyl 4-(piperidin-4-yl)benzoate hydrochloride is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may be localized to the mitochondria, where it can influence energy production and metabolic processes. The subcellular localization of Methyl 4-(piperidin-4-yl)benzoate hydrochloride can also affect its interactions with target molecules and its overall biological activity.

Eigenschaften

IUPAC Name |

methyl 4-piperidin-4-ylbenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-16-13(15)12-4-2-10(3-5-12)11-6-8-14-9-7-11;/h2-5,11,14H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOHZKFJKGYRPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655172 | |

| Record name | Methyl 4-(piperidin-4-yl)benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936130-82-4 | |

| Record name | Methyl 4-(piperidin-4-yl)benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-(piperidin-4-yl)benzoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-[6-(2-furyl)pyrid-3-yl]methylamine](/img/structure/B1416617.png)

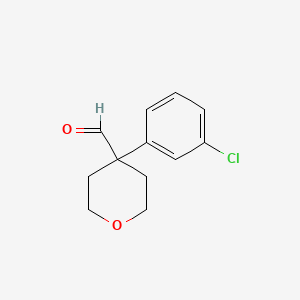

![4-[3-(Trifluoromethyl)phenyl]tetrahydropyran-4-carboxaldehyde](/img/structure/B1416626.png)